Baumycin C2
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZCZIPHWGTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983048 | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-55-6 | |
| Record name | Baumycin C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation in Scientific Studies
Microbial Sources of Baumycin C2 and Related Compounds
The primary producers of this compound and its analogues are bacteria belonging to the order Actinomycetales, which are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. Among these, the genera Streptomyces and Actinomadura are particularly notable.
Streptomyces Species as Primary Producers
The genus Streptomyces stands out as a prolific source of anthracyclines, including the baumycins (B1196151). These Gram-positive, filamentous bacteria are widely distributed in soil and marine environments and are responsible for the production of a significant number of commercially important antibiotics and chemotherapeutic agents. Research has consistently identified Streptomyces species as the principal microorganisms involved in the biosynthesis of this compound.
Specific Streptomyces Strains Associated with Baumycin Production
Detailed investigations have pinpointed specific strains of Streptomyces as producers of baumycins. Streptomyces peucetius is a well-documented producer of daunorubicin (B1662515) and doxorubicin (B1662922), and it also coproduces a series of baumycins, including this compound. These compounds are often found as a complex mixture in the fermentation broth of this bacterium.
Another species, Streptomyces galilaeus, is known for its role in the biosynthesis of various anthracycline antibiotics. While its direct production of this compound is less documented, studies on aclacinomycin-negative mutants of S. galilaeus have demonstrated their ability to glycosidate various anthracyclinones, a key step in the formation of diverse anthracycline structures. nih.govnih.gov This highlights the enzymatic machinery within S. galilaeus that is relevant to the synthesis of complex anthracyclines.
| Microorganism | Associated Baumycin or Related Compound |
| Streptomyces peucetius | This compound, Daunorubicin, Doxorubicin |
| Streptomyces galilaeus | Involved in glycosidation of anthracyclinones |
Isolation of Baumycin Analogues from Actinomadura sp.
The genus Actinomadura, another member of the Actinomycetales, has also been identified as a source of baumycin analogues. Specifically, research has led to the isolation of 4-hydroxy baumycinol A1 and A2, as well as 4-hydroxy baumycin A1 and A2 from Actinomadura species. doi.org These findings underscore the metabolic diversity within this genus and its potential for yielding novel anthracycline structures.
Research into Rare Actinomycetes for Novel Bioactive Compounds
The search for new and improved bioactive compounds has led researchers to explore "rare actinomycetes," which are genera other than the commonly studied Streptomyces. These less-explored microorganisms are considered a promising reservoir of novel chemical entities. Screening programs targeting rare actinomycetes have been established to uncover new antibiotics and other therapeutic agents, including novel anthracycline glycosides. The rationale behind this approach is that these underexplored organisms may possess unique biosynthetic pathways, leading to the discovery of compounds with enhanced or novel activities. doi.orgmdpi.comnih.gov
Methodologies for Extraction and Purification in Research Settings
The isolation of this compound from microbial cultures involves a multi-step process of extraction and purification. Given that baumycins are often produced as a complex mixture alongside other anthracyclines, sophisticated separation techniques are required to obtain the pure compound.
A general workflow for the extraction and purification of baumycins from a Streptomyces fermentation broth begins with the separation of the mycelium from the culture broth by centrifugation or filtration. The bioactive compounds can then be extracted from both the mycelial cake and the supernatant.
Solvent extraction is a common initial step. For instance, the culture filtrate can be extracted with organic solvents such as chloroform (B151607) or ethyl acetate. The choice of solvent and the pH of the extraction are critical parameters that are optimized to maximize the recovery of the target compounds.
Following extraction, the crude extract is subjected to various chromatographic techniques for purification. Thin-layer chromatography (TLC) on silica (B1680970) gel is often used for initial separation and analysis of the extract components. For preparative purification, column chromatography using silica gel is a standard method.
High-performance liquid chromatography (HPLC) is a powerful tool for the final purification and quantification of this compound. Reversed-phase HPLC, using columns such as C18, is frequently employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is typically monitored by UV-Vis detection.
Chemical Structure Elucidation and Relational Analysis
Determination of Baumycin C2 Chemical Structure
The chemical structure of this compound, along with other members of the baumycin family (A1, A2, B1, B2, and C1), was first reported in 1977. medchemexpress.comdoi.orgnih.gov The structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies. doi.org The core structure of this compound consists of a tetracyclic aglycone, similar to that of daunorubicin (B1662515), to which a daunosamine (B1196630) sugar is attached. The key distinguishing feature is the further substitution on the daunosamine sugar with a unique acetal (B89532) group. nih.govnih.gov
Comparative Structural Analysis within the Baumycin Family (A1, A2, B1, B2, C1)
The baumycin family consists of several closely related compounds, including A1, A2, B1, B2, and C1, in addition to C2. medchemexpress.comdoi.orgnih.gov The primary structural variations among these family members lie in the nature of the side chain attached to the acetal moiety. These variations were identified through comparative analysis of their spectroscopic data. This systematic comparison was crucial in assigning the specific structures for each of the baumycin congeners. doi.org
| Compound | Side Chain on Acetal Moiety |
| Baumycin A1 | -CH(OH)CH(OH)CH₂CH₃ |
| Baumycin A2 | -CH(OH)CH(OH)CH(CH₃)₂ |
| Baumycin B1 | -CH(OH)COCH₂CH₃ |
| Baumycin B2 | -CH(OH)COCH(CH₃)₂ |
| Baumycin C1 | -COCH(OH)CH₂CH₃ |
| This compound | -COCH(OH)CH(CH₃)₂ |
This table provides a simplified representation of the side chain variations within the Baumycin family for comparative purposes.
Structural Homologies and Differences with Daunorubicin and Doxorubicin (B1662922)
This compound shares significant structural homology with the well-known anticancer drugs daunorubicin and doxorubicin. nih.govdoi.org All three compounds possess the same tetracyclic aglycone core and the daunosamine sugar. mdpi.comresearchgate.net The fundamental difference is the presence of the acetal group on the daunosamine sugar in this compound, which is absent in both daunorubicin and doxorubicin. nih.govnih.gov Doxorubicin is a 14-hydroxylated version of daunorubicin. mdpi.comwikipedia.orgbionity.com The acidic extraction process used to isolate daunorubicin from fermentation broths often cleaves this acid-labile acetal moiety from the baumycins (B1196151), which are the actual natural products. nih.gov
| Feature | This compound | Daunorubicin | Doxorubicin |
| Aglycone Core | Tetracyclic | Tetracyclic | Tetracyclic |
| Sugar Moiety | Daunosamine | Daunosamine | Daunosamine |
| Acetal Group | Present | Absent | Absent |
| C-14 Substitution | -H | -H | -OH |
Characterization of the Unique Acetal Moiety in Baumycins
The distinguishing feature of the baumycin family is the unusual acetal moiety attached to the C-4' oxygen of the daunosamine sugar. nih.gov This acetal structure is believed to be derived from the oxidative cleavage of a C-3'' methyl deoxysugar. nih.govnih.govresearchgate.net The biosynthesis of this unique structural feature involves a flavin-dependent N-oxygenase enzyme, DnmZ. researchgate.net This enzyme initiates the conversion of a sugar precursor, leading to a ring-opened product that ultimately forms the acetal. nih.govresearchgate.net The substitution pattern of this six-carbon acetal suggests its origin from a deoxy sugar progenitor through the oxidative cleavage of a vicinal diol in the hexose (B10828440) ring. nih.gov
Biosynthetic Pathways and Engineering Strategies
Elucidation of Baumycin C2 Biosynthetic Route
The biosynthetic pathway of baumycins (B1196151) is an extension of the more broadly studied daunorubicin (B1662515) (DNR) and doxorubicin (B1662922) (DOX) pathways. Baumycins are considered the natural, more complex precursors to daunorubicin, which is often isolated as a degradation product from the producing organism, Streptomyces peucetius nih.gov. The elucidation of this route involves identifying the foundational building blocks, understanding the genetic blueprint, and characterizing the enzymes that catalyze each specific transformation.
Anthracycline biosynthesis begins with the assembly of a polyketide backbone by a Type II polyketide synthase (PKS) complex acs.orgmdpi.com. This process involves the iterative condensation of a starter unit, typically propionyl-CoA, with nine extender units of malonyl-CoA to form a 21-carbon decaketide chain mdpi.commdpi.com.
A critical and common early intermediate in the biosynthesis of many anthracyclines, including the baumycins, is aklanonic acid nih.govnih.gov. This anthraquinone (B42736) compound is the first stable intermediate formed after the nascent polyketide chain undergoes a series of cyclization and aromatization reactions catalyzed by ketoreductases, cyclases, and aromatases mdpi.comnih.gov. The formation of the aklanonic acid aglycone is a pivotal branch point, leading to various anthracycline scaffolds through subsequent tailoring reactions nih.govnih.gov.
| Precursor Stage | Key Intermediates/Components | Description |
| Starter & Extender Units | Propionyl-CoA, Malonyl-CoA | Serve as the basic building blocks for the polyketide chain. |
| Polyketide Assembly | Decaketide nascent chain | Formed by the iterative action of the minimal PKS complex. |
| First Stable Intermediate | Aklanonic Acid | An anthraquinone formed after cyclization and aromatization of the polyketide chain; a common precursor to numerous anthracyclines nih.govnih.gov. |
| Aglycone Formation | ε-Rhodomycinone | A key aglycone intermediate formed from aklanonic acid through further modifications, which serves as the acceptor for glycosylation mdpi.comscribd.com. |
The enzymes required for the biosynthesis of anthracyclines are encoded in physically co-located sets of genes known as Biosynthetic Gene Clusters (BGCs) youtube.com. For baumycins and the closely related daunorubicin and doxorubicin, the relevant BGC in Streptomyces peucetius is often referred to as the dox gene cluster scribd.com. The analysis of these clusters reveals a highly organized system containing all the necessary genetic information for producing the final complex molecule.
A typical anthracycline BGC contains:
Minimal Polyketide Synthase (PKS) Genes: These genes, such as dpsA (ketosynthase α), dpsB (chain length factor/ketosynthase β), and dpsG (acyl carrier protein), encode the core enzymes responsible for assembling the polyketide backbone mdpi.comnih.gov.
Genes for Tailoring Enzymes: This category includes genes encoding cyclases (dpsY), ketoreductases (dpsE), hydroxylases, methyltransferases (dnrK), and glycosyltransferases (dnrS) that modify the initial polyketide to form the final aglycone and attach sugar moieties mdpi.com.
Sugar Biosynthesis Genes: A subset of genes within the cluster is dedicated to the synthesis of the specific deoxysugar moieties, such as L-daunosamine, that are attached to the aglycone.
Regulatory and Resistance Genes: BGCs also contain genes that regulate the expression of the pathway and provide self-resistance to the producing organism to prevent autotoxicity mdpi.com.
The genetic organization allows for the coordinated expression of all the enzymes needed for the multistep synthesis of the antibiotic researchgate.netjmicrobiol.or.kr.
The conversion of the aklanonic acid precursor into this compound involves a series of precisely catalyzed enzymatic steps.
Acyltransferases: At the very beginning of the biosynthetic pathway, acyltransferases (such as DpsC and DpsD) are responsible for synthesizing and transferring the propionyl-CoA starter unit to the PKS complex, initiating the assembly of the polyketide chain nih.gov.
Glycosyltransferases (GTs): Glycosylation is a critical step that significantly influences the biological activity of anthracyclines nih.govrsc.org. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar to the aglycone scaffold wikipedia.org. In daunorubicin biosynthesis, the GT DnrS attaches dTDP-L-daunosamine to the aglycone ε-rhodomycinone mdpi.com. The formation of baumycin-like glycosides involves further glycosylation reactions, and research has shown that GTs can exhibit flexibility, allowing them to transfer various deoxysugars to different positions on the aglycone nih.govnih.gov.
DnmZ, an Amino Sugar Nitrososynthase: The unique structural feature of the baumycins is the seven-carbon acetal (B89532) moiety attached at the C4' position of the L-daunosamine sugar nih.govnih.gov. The formation of this moiety is a key step distinguishing baumycin biosynthesis from that of daunorubicin. The enzyme DnmZ has been identified as a crucial catalyst in this process. DnmZ is an N-hydroxylating flavin monooxygenase, also known as a nitrososynthase nih.govnih.gov. It catalyzes the oxidation of the exocyclic amine of the sugar nucleotide dTDP-L-epi-vancosamine to its nitroso form. This transformation is a key step in the pathway leading to the synthesis of the acetal group characteristic of baumycins nih.govnih.gov.
| Enzyme Class | Specific Enzyme Example | Role in Baumycin Biosynthesis |
| Acyltransferase | DpsC/DpsD | Transfers the propionyl-CoA starter unit to the PKS nih.gov. |
| Glycosyltransferase (GT) | DnrS / RhoG | Attaches the L-daunosamine sugar moiety to the ε-rhodomycinone aglycone mdpi.comnih.gov. |
| Nitrososynthase | DnmZ | Catalyzes the N-oxidation of a sugar nucleotide, a key step in forming the unique C4' acetal moiety of baumycins nih.govnih.gov. |
Strategies for Biosynthetic Pathway Manipulation and Yield Enhancement in Research
A deeper understanding of the this compound biosynthetic pathway opens avenues for its manipulation through metabolic engineering. Research efforts focus on improving production titers and generating novel, potentially more effective, derivatives rsc.orgnih.gov.
Mutagenesis is a foundational tool in metabolic engineering used to study and manipulate biosynthetic pathways. By creating and analyzing mutant strains, researchers can identify gene functions, overcome metabolic bottlenecks, and generate strains with improved production characteristics nih.gov.
Gene Disruption: Targeted inactivation or deletion of a specific gene in the biosynthetic cluster is a common strategy. For example, disrupting a glycosyltransferase gene can lead to the accumulation of the non-glycosylated aglycone intermediate, confirming the function of the enzyme nih.gov. Similarly, knocking out later-stage tailoring enzymes can result in the production of precursor molecules, which helps to elucidate the sequence of biosynthetic steps.
Random Mutagenesis: Techniques such as UV irradiation or the use of mutator strains (e.g., E. coli XL1-Red, which is deficient in DNA mismatch repair) can be employed to generate a large library of random mutants nih.govactinobase.org. These libraries can then be screened for phenotypes of interest, such as enhanced antibiotic production or the creation of novel compounds mdpi.com.
Site-Directed Mutagenesis: Once key amino acid residues in an enzyme's active site are identified, site-directed mutagenesis can be used to alter them precisely. This approach can modify an enzyme's substrate specificity or enhance its catalytic activity, leading to improved yields or the production of new derivatives nih.govresearchgate.net.
Characterization of these mutant strains often involves chemical analysis (e.g., HPLC, mass spectrometry) of the metabolites they produce, which provides direct evidence of the genetic modification's effect on the biosynthetic pathway.
Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create "unnatural" natural products by combining genes from different pathways scribd.com. This strategy has been particularly successful for diversifying anthracyclines acs.orgnih.gov.
Key approaches include:
PKS Cassette Swapping: The core PKS genes that determine the initial polyketide structure can be swapped between different anthracycline pathways to generate novel aglycone backbones acs.orgresearchgate.net.
Tailoring Enzyme Engineering: Genes for tailoring enzymes, especially glycosyltransferases with relaxed substrate specificity, can be expressed in heterologous hosts. This allows for the glycosylation of an aglycone with a wide array of different sugar moieties that are not found in the natural compound, a process known as glycodiversification nih.govrsc.org.
One-Pot Co-cultivation Systems: An innovative strategy involves the co-cultivation of multiple engineered Streptomyces strains. For instance, one strain is engineered to produce and secrete an anthracycline aglycone, while another strain is engineered to produce a specific nucleotide-activated deoxysugar. When grown together, the second strain can glycosylate the aglycone produced by the first, generating a novel glycosylated anthracycline without the need for complex genetic manipulation within a single host acs.org. This method provides a facile tool for generating diverse combinations of aglycones and deoxysugars acs.org.
These combinatorial approaches have successfully generated libraries of new anthracycline analogs, setting the stage for the development of bespoke anticancer agents with potentially improved therapeutic properties acs.org.
Metabolic Engineering Approaches for Precursor Diversion and Improved Production
The biosynthesis of this compound, an anthracycline antibiotic, is intrinsically linked to the availability of its molecular precursors. Metabolic engineering offers a powerful toolkit to enhance the production of baumycins by strategically redirecting the flow of primary metabolites towards the synthesis of its specific building blocks. Research in this area has largely focused on the native producer, Streptomyces peucetius, and has yielded several effective strategies to increase the intracellular pools of key precursors, primarily the polyketide backbone and the specialized sugar moieties.
A critical precursor for all baumycins is the deoxysugar TDP-L-daunosamine, which is derived from glucose-1-phosphate. nih.govresearchgate.net Engineering efforts have targeted the upregulation of genes involved in the early stages of this pathway. For instance, overexpression of the phosphoglucomutase gene (pgm) can increase the availability of glucose-1-phosphate, a primary metabolite that feeds into numerous biosynthetic pathways. nih.gov Similarly, enhancing the expression of genes within the TDP-L-daunosamine biosynthetic cluster itself can pull more metabolic flux towards this vital precursor.
Another successful strategy involves the disruption of competing metabolic pathways. For example, knocking out genes responsible for the synthesis of other secondary metabolites can free up precursors and cellular resources for baumycin production. In the context of anthracycline biosynthesis, the inactivation of genes that divert intermediates into shunt pathways has been shown to increase the final product titer.
The table below summarizes some of the key metabolic engineering strategies that have been employed to enhance the production of anthracyclines by targeting precursor supply. While not all of these have been specifically documented for this compound, they represent established approaches within the broader family of anthracycline antibiotics.
| Metabolic Engineering Strategy | Target Gene/Pathway | Objective | Outcome for Related Anthracyclines |
| Overexpression of phosphoglucomutase | pgm | Increase intracellular glucose-1-phosphate | Enhanced production of mithramycin, a polyketide with a deoxysugar component. nih.gov |
| Overexpression of acetyl-CoA carboxylase | ovmGIH | Increase intracellular malonyl-CoA | Increased production of mithramycin. nih.gov |
| Inactivation of ADP-glucose pyrophosphorylase | glgCa | Increase intracellular glucose-1-phosphate/glucose-6-phosphate | Enhanced mithramycin production. nih.gov |
| Inactivation of acyl-CoA:diacylglycerol acyltransferase | aftAa | Increase intracellular malonyl-CoA/acetyl-CoA | Increased mithramycin production. nih.gov |
Heterologous Expression Systems in Baumycin Biosynthesis Research
Heterologous expression, the process of expressing a gene or a cluster of genes in a host organism that does not naturally produce the corresponding product, has become an indispensable tool in the study and production of complex natural products like this compound. This approach allows for the circumvention of challenges associated with the native producer, such as slow growth, low yields, and the presence of complex regulatory networks that can hinder production.
For the biosynthesis of baumycins and other anthracyclines, several heterologous hosts have been successfully utilized, with species of Streptomyces being the most common choices due to their genetic tractability and inherent ability to produce a wide array of secondary metabolites. Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus are among the most frequently used hosts for expressing anthracycline biosynthetic gene clusters. frontiersin.orgmdpi.com These hosts have been engineered to be efficient producers, often with deletions of their own major secondary metabolite clusters to reduce competition for precursors and energy.
The successful heterologous expression of a large and complex biosynthetic gene cluster, such as the one responsible for this compound production, requires robust genetic tools. Artificial chromosome systems, such as the Streptomyces artificial chromosome (pSBAC) vector system, have been developed to clone and stably maintain large DNA fragments containing entire biosynthetic pathways. nih.gov These systems facilitate the transfer of the complete set of genes required for baumycin biosynthesis into a suitable heterologous host.
One of the key advantages of heterologous expression is the ability to perform combinatorial biosynthesis. By introducing genes from different biosynthetic pathways into a single host, novel "unnatural" natural products can be generated. For instance, researchers have successfully expressed genes from the aclarubicin biosynthetic pathway in a doxorubicin-producing strain of S. peucetius to create novel N,N-dimethylated anthracyclines. frontiersin.orgnih.govnih.gov This was achieved by introducing N-methyltransferase genes (aclP and aknX2) to modify the sugar precursor and replacing the native glycosyltransferase with one that can recognize the modified sugar. frontiersin.org While not specifically demonstrated for this compound, this approach highlights the potential of heterologous expression systems to generate novel baumycin derivatives with potentially improved therapeutic properties.
The following table provides an overview of common heterologous hosts and vector systems used in the production of anthracyclines and other complex polyketides.
| Heterologous Host | Vector System | Key Advantages | Examples of Produced Compounds |
| Streptomyces coelicolor | pSBAC | Well-characterized genetics, established model organism. | Daptomycin nih.gov |
| Streptomyces lividans | Cosmid vectors | Genetically tractable, good for initial expression studies. | Daunorubicin pathway intermediates |
| Streptomyces albus | Various | Fast growth, efficient genetic system. frontiersin.org | Various polyketides and non-ribosomal peptides frontiersin.org |
| Escherichia coli | Various | Rapid growth, well-established genetic tools. | Often used for expressing individual enzymes or sub-clusters for in vitro studies. mdpi.com |
Molecular and Cellular Mechanism of Action in Research Models
DNA Intercalation and Molecular Binding Affinity Studies
The foundational mechanism of Baumycin C2's activity is its ability to intercalate into the DNA double helix. This process involves the insertion of its planar chromophore between the base pairs of the DNA structure. This intercalation is a critical first step in its cytotoxic action.
Studies have demonstrated that this compound, along with its analogues Baumycin C1 and B1, exhibits a strong binding affinity for DNA. The binding affinity of these compounds to calf thymus DNA has been quantified, revealing the strength of this interaction. The planar anthracycline ring structure of this compound facilitates its insertion into the DNA helix, causing a local unwinding of the DNA and interfering with its normal functions. This physical distortion of the DNA structure is a key factor in its ability to disrupt cellular processes.
Topoisomerase II Inhibition and Stabilization of DNA Cleavage Complexes
A primary intracellular target of this compound is topoisomerase II, an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. This compound interferes with this process by stabilizing the "cleavage complex," which is an intermediate stage where topoisomerase II is covalently bound to the 5' ends of the broken DNA.
By stabilizing this complex, this compound effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent, protein-linked DNA double-strand breaks, which are highly toxic to the cell. The inhibition of topoisomerase II is a hallmark of many potent anthracycline anticancer agents, and this compound shares this critical mechanism of action. The resulting DNA damage is a powerful signal for the initiation of cell death pathways.
Downstream Effects on DNA Replication and Transcription Processes
The physical presence of this compound intercalated within the DNA and the formation of stabilized topoisomerase II-DNA cleavage complexes have profound downstream consequences for essential cellular processes. The distortion of the DNA template and the presence of strand breaks create significant obstacles for the molecular machinery involved in DNA replication and transcription.
The progression of DNA polymerase and RNA polymerase along the DNA strand is hindered, leading to an effective inhibition of both the synthesis of new DNA and the transcription of genes into RNA. This blockade of nucleic acid synthesis is a major contributor to the cytostatic and cytotoxic effects of this compound, as it prevents cancer cells from proliferating and producing the proteins necessary for their survival.
Induction of Cellular Apoptosis Pathways in Target Cells
The extensive DNA damage caused by this compound serves as a primary trigger for the induction of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks is a potent signal that activates cellular damage sensors, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.
Activation of these pathways leads to a cascade of events, including the activation of effector caspases, which are the executioners of apoptosis. This programmed cell death is a crucial mechanism for eliminating genetically damaged or cancerous cells. Research has shown that this compound can induce apoptosis in various cancer cell lines, confirming that this is a key component of its antitumor activity. The ability to trigger this intrinsic cell suicide program is central to its therapeutic potential.
Role of Oxidative Stress Mechanisms in this compound Activity
In addition to its direct effects on DNA and topoisomerase II, this compound can also contribute to cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. The quinone moiety within the anthracycline structure of this compound can participate in redox cycling.
Spectrum of Biological Activities: in Vitro Studies
Antitumor Activity in Cultured Cancer Cell Lines
In vitro assessments have been crucial in defining the antitumor potential of Baumycin C2. The primary focus of the available research has been on its effects on hematological cancer cell lines.
This compound has demonstrated notable cytotoxic activity against the L1210 leukemia cell line. clockss.org In a comprehensive study of 92 different anthracycline compounds, this compound was evaluated for its ability to inhibit the growth of these cells. The study categorized anthracyclines into groups based on their sugar moieties, with this compound being a disaccharide glycoside. Its potency, measured by the concentration required to inhibit 50% of cell growth (IC50), was determined to be 0.024 mcg/ml. clockss.org This places it among the more potent compounds within the broader anthracycline family in this specific cell line. clockss.org
Detailed efficacy profiles of this compound against specific solid tumor cell lines, such as those from breast cancer, are not extensively documented in the reviewed scientific literature. The primary research available has concentrated on its activity in the context of hematological malignancies like leukemia. clockss.org
Inhibition of Tumor Cell Growth and Proliferation in Cell Culture Models
The mechanism by which this compound inhibits tumor cell growth involves the disruption of fundamental cellular processes. In studies using L1210 leukemia cells, the compound was shown to be a potent inhibitor of nucleic acid synthesis. clockss.org Specifically, it inhibits both DNA and RNA synthesis, which are critical for cell proliferation and survival. The 50% inhibitory concentrations (IC50) for RNA and DNA synthesis were found to be 0.06 mcg/ml and 0.35 mcg/ml, respectively. clockss.org This demonstrates a more potent effect on RNA synthesis compared to DNA synthesis under the tested conditions. clockss.org The disruption of these macromolecular synthesis pathways is a hallmark of anthracycline antibiotics and is central to their antitumor effects. clockss.org
Comparative In Vitro Biological Activity with Other Anthracycline Antibiotics
The in vitro biological activity of this compound has been compared with other anthracyclines, particularly in the context of their chemical structures. A key finding is that the length of the sugar chain attached to the aglycone core significantly influences in vitro potency. clockss.org Anthracyclines with disaccharides and trisaccharides, like this compound, were generally more potent in vitro than those with monosaccharides. clockss.org
This difference in potency is also reflected in the ratio of concentrations needed to inhibit DNA versus RNA synthesis. For monosaccharide anthracyclines, this ratio is typically between 1 and 4, whereas for disaccharides like this compound, the ratio is around 5 to 6. clockss.org Trisaccharide-containing compounds show an even higher ratio of 7 to 10. clockss.org This suggests that the complexity of the sugar moiety affects the compound's preferential target between the two nucleic acids. clockss.org
Table 1: Comparative In Vitro Activity of Anthracycline Groups in L1210 Leukemia Cells
| Anthracycline Group | Representative Compounds | General In Vitro Potency | IC50 Ratio (DNA/RNA Synthesis) |
| Monosaccharides | Group I Anthracyclines | Less Potent | 1 - 4 |
| Disaccharides | This compound | More Potent | 5 - 6 |
| Trisaccharides | Group II Anthracyclines | Most Potent | 7 - 10 |
Source: Data compiled from structure-activity relationship studies of anthracyclines. clockss.org
Research into Combination Therapies to Enhance Efficacy and Mitigate Resistance in Preclinical Models
The use of combination therapies is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. However, specific preclinical research investigating this compound in combination with other therapeutic agents is not extensively detailed in the available scientific literature. While the rationale for combining anthracyclines with other drugs is well-established to achieve synergistic effects and target multiple cancer pathways, dedicated in vitro studies on combination regimens involving this compound have not been prominently reported.
Analogues and Derivatives: Design, Synthesis, and Evaluation
Design Principles for Baumycin C2 Analogues
The design of this compound analogues is rooted in the extensive knowledge of the structure-activity relationships of its parent class, the anthracyclines. gardp.orgdrugdesign.org The primary goal is to rationally modify the molecular structure to produce new chemical entities with enhanced efficacy, altered DNA binding specificity, and the ability to overcome mechanisms of drug resistance. Key design principles focus on modifications to the deoxysugar functionality, as these changes can lead to drugs with improved potency. nih.gov The aminosugar moiety is a critical target for modification because it influences water solubility, recognition by cellular resistance mechanisms like p-glycoprotein, and the drug's clearance from the body. nih.gov
Chemical Synthesis Methodologies for this compound Analogues
The chemical synthesis of complex molecules like this compound analogues generally employs one of two main strategies: divergent synthesis or convergent synthesis. nih.gov
Divergent Synthesis : This approach begins with an existing, intact core structure, such as this compound or its parent compound daunorubicin (B1662515), which is then chemically modified in subsequent steps. nih.gov An advantage of this method is that the crucial stereochemistry of the core molecule is already established. nih.gov For example, a series of analogues could be generated by performing various chemical reactions on the daunosamine (B1196630) sugar or the aglycone of the parent compound.
Convergent Synthesis : This strategy involves the independent synthesis of the key components of the molecule—the tetracyclic aglycone and the modified sugar moiety—which are then coupled together in a later step. nih.govnih.gov This method allows for greater synthetic diversity and is more widely used for creating significant structural variations. nih.gov The coupling of the sugar to the aglycone, known as glycosylation, is a critical step that can be achieved through various chemical methods. nih.gov
Modern synthetic methods often involve transition metal-catalyzed reactions to form key bonds and build the complex heterocyclic systems inherent to these molecules. mdpi.comorganic-chemistry.org
Biosynthetic Engineering for Generating Novel Baumycin Derivatives
Biosynthetic engineering offers a powerful alternative to chemical synthesis for generating novel Baumycin derivatives. This approach involves the genetic manipulation of the microorganism that produces the parent compound, typically Streptomyces peucetius. google.comnih.gov The biosynthesis of Baumycins (B1196151) occurs as a late step in the daunorubicin production pathway, and the genes responsible for these steps can be targeted for modification. google.com
The process of "glycodiversification" is a key strategy, where the genes responsible for the synthesis and attachment of the sugar moieties are altered. nih.gov For example, the gene dnmV, which is responsible for a key ketoreduction step in the formation of the daunosamine sugar, can be inactivated or replaced with a different ketoreductase gene to alter the stereochemistry of the final sugar. google.com Researchers have successfully used mutant strains of S. peucetius that are blocked in the production of baumycins to serve as a platform for introducing new genes and generating novel anthracycline structures. google.com By introducing genes from different antibiotic pathways or overexpressing specific enzymes, it is possible to create a combinatorial biosynthesis system that produces "new-to-nature" anthracycline analogues with diverse sugar attachments. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com For this compound and its analogues, SAR analyses focus on correlating specific structural features with their ability to interact with biological targets and exert a cytotoxic effect. researchgate.netresearchgate.net The general mechanism for anthracyclines involves the flat, aromatic aglycone portion of the molecule intercalating between the base pairs of DNA, while the daunosamine sugar binds within the DNA's minor groove. nih.govresearchgate.net This dual interaction is critical for poisoning the topoisomerase II-DNA complex, which ultimately halts DNA replication and transcription. nih.gov
SAR studies involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. oncodesign-services.com This allows researchers to identify which parts of the molecule are essential for its function and which can be modified to improve its properties. drugdesign.org
Table 1: SAR Insights for Anthracycline Analogues
| Molecular Moiety | Structural Feature | Impact on Biological Activity |
|---|---|---|
| Aglycone | Tetracyclic Ring System | Essential for intercalation between DNA base pairs. nih.gov |
| Daunosamine Sugar | C3' Amino Group | Crucial for stabilizing the complex through hydrogen bonds with the DNA minor groove. oup.com |
| Daunosamine Sugar | C4' Hydroxyl Group | Modifications to its stereochemistry (e.g., epimerization) can alter efficacy and toxicity profiles. researchgate.net |
| Daunosamine Sugar | C2' Position | Substitutions at this position can modulate DNA-binding sequence specificity. nih.gov |
Impact of Specific Substitutions (e.g., C2' of daunosamine) on DNA-Binding Specificity and Biological Activity
Detailed structural studies have revealed the critical role of specific substitutions on the daunosamine sugar in fine-tuning the interaction of anthracyclines with DNA. Modifications at the C2' position of the daunosamine moiety have been shown to directly modulate the DNA-binding sequence specificity. nih.gov
For instance, the introduction of a bulky bromine atom at the C2' position of an epimer of daunorubicin was studied using X-ray diffraction analysis. The study found that this substitution caused the daunosamine sugar to adopt a different conformation within the DNA minor groove compared to the parent compound. nih.gov This conformational change altered the drug's preference for certain DNA sequences in cross-linking experiments. While daunorubicin preferentially forms adducts with the CGCGCG sequence, the C2'-bromo analogue showed a higher reactivity with the CGGCCG sequence. nih.gov This demonstrates that even subtle modifications to the sugar moiety can significantly alter the molecular basis of drug-DNA recognition, providing a clear strategy for designing analogues with potentially novel biological activity profiles. nih.gov
Molecular Target Identification and Biological Pathway Analysis
Identification of Specific Molecular Targets Beyond DNA and Topoisomerase II
While the canonical mechanism of action for many anthracyclines involves the inhibition of DNA Topoisomerase II and intercalation into DNA, recent research has illuminated other critical molecular targets. core.ac.ukcuni.czmdpi.com A primary mechanism emerging as a dominant factor in the cytotoxicity of certain anthracyclines is the disruption of chromatin structure through histone eviction . biorxiv.orgnih.gov
Studies on anthracyclines such as Aclarubicin and Doxorubicin (B1662922) have demonstrated that these molecules can eject histones from specific genomic regions. unideb.hunih.gov This process of histone eviction is increasingly correlated with the primary anticancer effects of these compounds, in some cases more so than the induction of DNA double-strand breaks. biorxiv.orgunideb.hu For instance, the anthracycline variant Aclarubicin induces high levels of histone eviction without causing significant DNA damage, yet it remains highly effective. nih.govunideb.hu This suggests that chromatin disruption is a principal cytotoxic activity for the anthracycline class. biorxiv.org
The molecular features of anthracyclines, particularly the sugar moiety attached to the anthraquinone (B42736) core, are critical for driving histone disruption. biorxiv.orgnih.gov This activity is not uniform across all anthracyclines, with different variants displaying varying capacities for histone eviction versus DNA damage. unideb.hu This distinction is significant, as the histone-evicting activity appears to be the major cytotoxic driver for many clinically used anthracyclines. unideb.huacs.org While direct studies on Baumycin C2 are limited, its classification as an anthracycline suggests that chromatin and its constituent proteins are highly probable molecular targets beyond DNA and Topoisomerase II.
Table 1: Investigated Molecular Targets of Anthracyclines Beyond Topoisomerase II
| Molecular Target | Anthracycline Studied | Observed Effect | Reference |
|---|---|---|---|
| Chromatin (Histones) | Aclarubicin, Doxorubicin | Eviction of histones from open chromatin areas, leading to chromatin disruption. | biorxiv.orgunideb.hunih.gov |
| Histone H2AX | Doxorubicin | Eviction of the H2AX histone variant, a key component of the DNA damage response. | unideb.hunih.gov |
Analysis of Biological Pathways Modulated by this compound
The interaction of anthracyclines with their molecular targets initiates a cascade of effects on various biological pathways. The modulation of these pathways, particularly those involved in DNA maintenance, metabolism, and gene expression, is central to their biological impact.
A direct consequence of chromatin disruption via histone eviction is the interruption of DNA repair and fidelity pathways. The eviction of key histone variants, such as H2AX which is fundamental to the DNA damage response, leads to an attenuated or delayed repair of DNA lesions. unideb.hunih.gov Research on Doxorubicin has shown that its ability to evict H2AX results in considerably slower DNA repair compared to agents that only induce DNA breaks without causing histone eviction. unideb.hu
This interference with the DNA repair machinery suggests that the cytotoxicity of these compounds may stem from a combined effect of inducing damage (or interfering with DNA topology) while simultaneously suppressing the cell's ability to repair that damage. nih.gov DNA repair is a complex process involving multiple integrated pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR), which are responsible for correcting different types of DNA damage. uminho.ptnih.gov The modulation of these pathways is a known strategy for various natural compounds to exert anticancer effects. frontiersin.org By causing chromatin damage, anthracyclines like this compound likely compromise the efficiency and fidelity of these essential repair networks, leading to the accumulation of mutations and promoting cell death. nih.govunideb.hu
Table 2: Effects of Anthracyclines on DNA Repair Mechanisms
| Anthracycline | Effect | Consequence on DNA Repair Pathway | Reference |
|---|---|---|---|
| Doxorubicin | Eviction of histone H2AX. | Attenuated and delayed DNA repair. | unideb.hunih.gov |
| General Anthracyclines | Induction of histone eviction. | Delay of DNA damage repair. | nih.gov |
Cellular metabolism is a tightly regulated network that is often rewired in disease states like cancer to meet increased bioenergetic and biosynthetic demands. nih.govfrontiersin.org While specific data detailing the effects of this compound on metabolic pathways are not extensively documented, related anthracyclines have been shown to influence cellular metabolism. For example, Aclarubicin has been reported to affect cell viability by reducing mitochondrial respiratory activity. acs.orgnih.gov Mitochondria are central hubs for cellular metabolism, and their disruption can have profound effects on energy production (ATP synthesis) and the generation of reactive oxygen species (ROS).
The alteration of metabolic pathways is a known consequence of various cellular stresses and therapeutic interventions. mdpi.com For instance, many cancer therapies aim to exploit the metabolic vulnerabilities of tumor cells. nih.gov Given the activity of related compounds, it is plausible that this compound could modulate key metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism, but further specific research is required to confirm these effects.
The regulation of gene expression is a fundamental process that can be controlled at multiple levels, including epigenetic, transcriptional, and post-transcriptional stages. biorxiv.orgpressbooks.pub The chromatin-disrupting activities of anthracyclines directly impact the epigenetic and transcriptional regulation of genes. nih.govacs.orgnih.gov
By causing histone eviction, these compounds alter the local chromatin environment, which can change the accessibility of DNA to the transcriptional machinery. biorxiv.org Studies with Aclarubicin have shown that its induction of histone turnover can lead to elevated levels of elongating RNA Polymerase II. biorxiv.org This suggests that by disrupting nucleosomes, which can act as a barrier to transcription, the compound facilitates the expression of certain genes. This widespread alteration of the transcriptional status of the cell is a key outcome of the drug's interaction with chromatin. biorxiv.org Gene expression is ultimately controlled by a complex network of transcription factors and other regulatory proteins that bind to specific DNA sequences. wikipedia.orgnih.govwikipedia.org By modifying the physical state of the chromatin template, anthracyclines like this compound can profoundly modulate these regulatory pathways, leading to large-scale changes in the cellular transcriptome. nih.gov
Table 3: Research Findings on Gene Expression Modulation by Anthracyclines
| Anthracycline | Finding | Associated Regulatory Pathway | Reference |
|---|---|---|---|
| Aclarubicin | Leads to elevated levels of elongating RNA Polymerase II. | Transcriptional Elongation | biorxiv.org |
| Doxorubicin, Daunorubicin (B1662515) | Histone eviction deregulates the transcriptome. | Epigenetic/Transcriptional Regulation | nih.gov |
| General Anthracyclines | Alterations in epigenome and transcriptome. | Chromatin-mediated Gene Regulation | nih.gov |
Advanced Research Methodologies Applied to Baumycin C2 Studies
Application of Omics Technologies (e.g., Genomics, Proteomics) for Comprehensive Pathway Analysis
Omics technologies, which permit the large-scale study of biological molecules, are fundamental to understanding the complex systems-level effects of compounds like Baumycin C2. inotiv.com
Genomics for Biosynthetic Pathway Elucidation
The production of baumycins (B1196151), including this compound, is attributed to bacterial species of the genus Streptomyces, such as Streptomyces coeruleorubidus and Streptomyces sp. strain C5. nih.govresearchgate.netscispace.com Genomic analysis of these organisms has been pivotal in identifying the genetic blueprint for anthracycline biosynthesis. By creating and analyzing mutants blocked in the production pathway, researchers have been able to identify and characterize the biosynthetic gene clusters (BGCs) responsible. scispace.commicrobiologyresearch.org A BGC is a physically clustered group of genes in a microorganism's genome that together encode the enzymatic machinery for the production of a specific secondary metabolite. secondarymetabolites.org
In the case of baumycins and the related compound daunomycin, studies on Streptomyces sp. strain C5 have identified a set of "dau" genes. scispace.commicrobiologyresearch.org Techniques such as gene sequencing and analysis of mutant strains that accumulate specific intermediate compounds allow for the assignment of putative functions to these genes. This genomic-level investigation provides a comprehensive map of the enzymatic steps required to assemble the complex anthracycline structure of this compound.
Table 1: Examples of Genes Involved in Anthracycline Biosynthesis and Their Putative Functions
| Gene Class | Putative Function in Biosynthesis | Research Application |
| dauA | Encodes the polyketide synthase (PKS) responsible for creating the initial carbon skeleton of the molecule. | Mutants lacking this gene accumulate no anthracycline products, confirming its role as the starting point of the pathway. scispace.commicrobiologyresearch.org |
| dauC | Involved in early cyclization steps of the polyketide chain. | Mutants accumulate linear or improperly folded intermediates like aklanonic acid. scispace.commicrobiologyresearch.org |
| dauE / dauF | Encode enzymes (e.g., cyclases, reductases) that modify the aglycone core. | Mutants accumulate intermediate structures like maggiemycin (B1202474) or aklavinone, helping to order the sequence of enzymatic reactions. scispace.commicrobiologyresearch.org |
| dauH | Encodes glycosyltransferases or tailoring enzymes for late-stage modifications. | Mutants may produce the aglycone core but fail to attach the necessary sugar moieties or perform final chemical modifications. scispace.commicrobiologyresearch.org |
Proteomics for Uncovering Mechanism of Action
While genomics reveals the "how" of this compound's creation, proteomics investigates its effects on the cell. Proteomics is the large-scale study of proteins and their functions. encyclopedia.pubcreative-proteomics.com By applying quantitative proteomic techniques, researchers can compare the protein expression profiles of cells before and after exposure to this compound. nih.govnih.gov Methods like Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) coupled with high-resolution mass spectrometry can identify and quantify thousands of proteins simultaneously. creative-proteomics.comelifesciences.org
A typical proteomics study to determine this compound's mechanism of action would involve treating a cancer cell line with the compound and analyzing the resulting changes in the proteome. encyclopedia.pub This can reveal which cellular pathways are perturbed. For instance, given that anthracyclines are known to interact with DNA, one would expect to see changes in the levels of proteins involved in DNA repair, cell cycle regulation, and apoptosis (programmed cell death). researchgate.net These proteomic fingerprints provide crucial insights into the compound's bioactivity and potential therapeutic applications. inotiv.comnih.gov
Table 2: Hypothetical Proteomic Changes in a Cell Treated with this compound
| Protein Category | Expected Change | Biological Implication |
| DNA Repair Enzymes (e.g., PARP1, RAD51) | Upregulation | Cellular response to DNA damage induced by the compound. |
| Cell Cycle Checkpoint Proteins (e.g., p53, p21) | Upregulation/Stabilization | Arrest of the cell cycle to prevent replication of damaged DNA. |
| Pro-Apoptotic Proteins (e.g., Bax, Caspase-3) | Upregulation/Activation | Initiation of programmed cell death as a result of irreparable cellular damage. |
| Heat Shock Proteins (e.g., HSP70, HSP90) | Upregulation | General cellular stress response to a cytotoxic agent. |
| Topoisomerase II | Downregulation (long-term) | Compensatory mechanism following initial targeting and trapping of the enzyme. |
Computational Approaches for Molecular Interaction Modeling and Target Prediction
Computational chemistry provides powerful tools to simulate and predict the interactions of small molecules like this compound with their biological targets at an atomic level, often before resource-intensive lab experiments are conducted. openaccessjournals.comdeeporigin.com
Molecular Interaction Modeling
The primary mechanism of action for anthracyclines involves intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme essential for managing DNA topology during replication. researchgate.netsci-hub.se Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying these interactions in detail.
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (a DNA double helix or the active site of topoisomerase II). openaccessjournals.combiorxiv.org Using the known 3D structures of DNA and topoisomerase II, docking algorithms can generate and score numerous binding poses, identifying the most energetically favorable interaction. sci-hub.senih.gov This can reveal, for example, how the planar ring structure of this compound stacks between DNA base pairs and how its sugar moiety fits into the DNA groove. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the this compound-target complex over time. plos.orgelifesciences.org These simulations, which can model systems containing millions of atoms, apply the laws of physics to predict the movements of each atom in the complex. researchgate.netnih.gov This provides insights into the stability of the binding interaction, conformational changes in the protein or DNA upon binding, and the role of surrounding water molecules. plos.orgnih.gov
Table 3: Computational Modeling Techniques for this compound Research
| Technique | Objective | Information Gained |
| Molecular Docking | Predict the static binding pose of this compound with its target. | Binding affinity scores, preferred orientation, key interacting residues/bases, hydrogen bonds, and hydrophobic interactions. openaccessjournals.comnih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the this compound-target complex in a physiological environment. | Conformational flexibility, stability of binding over time, induced fit effects, and calculation of binding free energies. plos.orgnih.gov |
| Quantum Mechanics (QM) | Calculate the electronic properties of this compound with high accuracy. | Electron distribution, reactivity, and precise interaction energies, which can be used to refine parameters for docking and MD. |
Target Prediction
While DNA and topoisomerase II are the known primary targets for this class of compounds, computational methods can also be used to predict potential off-target interactions. nih.gov By virtually screening this compound against databases of thousands of known protein structures, researchers can identify other proteins that the compound might bind to. This process, a form of structure-based virtual screening, is critical for understanding the full pharmacological profile of a drug candidate, including potential side effects. deeporigin.com
Advanced Spectroscopic and Structural Biology Techniques for Compound-Target Interaction Studies
Experimental techniques are required to validate computational predictions and provide high-resolution data on the interaction between this compound and its targets.
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution, a state that closely mimics the cellular environment. pasteur.frwikipedia.org NMR can be used to confirm the binding of this compound to DNA and to map the interaction surface. mdpi.com
By preparing a sample containing this compound and a short, well-defined DNA oligonucleotide, researchers can use various NMR experiments to probe the interaction:
1D NMR: Changes in the chemical shifts of the DNA imino protons (which appear in a clean region of the spectrum) upon addition of this compound provide direct evidence of binding. mdpi.com
2D NMR (COSY, TOCSY): These experiments help assign the specific proton signals of both the DNA and the drug.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment that detects protons that are close to each other in space (typically <5 Å). Intermolecular NOEs between protons on this compound and protons on the DNA provide definitive proof of binding and allow for the precise determination of the compound's location and orientation within the DNA helix. nih.gov
These data provide crucial experimental restraints for building an accurate 3D model of the complex in solution. mdpi.com
Structural Biology Techniques
X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level three-dimensional structures of molecular complexes. ous-research.nomdpi.comnih.gov To study the interaction of this compound, a researcher would aim to co-crystallize the compound with its target, which could be a DNA oligonucleotide or the ternary complex of DNA, topoisomerase II, and this compound. nih.govnih.gov
The process involves:
Crystallization: Growing a highly ordered crystal in which all the molecules of the target-drug complex are arranged in a repeating lattice. This remains a significant bottleneck in structural biology. mdpi.comnih.gov
X-ray Diffraction: Bombarding the crystal with a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. libretexts.org
Structure Solution: The intensities of the diffraction spots are measured, and through a complex computational process involving solving the "phase problem," an electron density map is generated. ijcce.ac.ir This map is then interpreted to build an atomic model of the this compound-target complex.
A successful crystal structure provides an unambiguous, detailed view of all the molecular interactions—hydrogen bonds, van der Waals contacts, and the precise geometry of the intercalation—that stabilize the complex. nih.govharvard.edu This information is invaluable for understanding the mechanism of action and for guiding the rational design of new, more effective derivatives.
Table 4: Spectroscopic and Structural Methods for this compound-Target Studies
| Method | State of Sample | Resolution | Key Information Provided |
| NMR Spectroscopy | Solution | Medium-High | Direct evidence of binding, identification of binding interface, conformational changes in solution, dynamics of interaction. pasteur.frnih.gov |
| X-ray Crystallography | Crystalline Solid | Atomic | Precise 3D coordinates of all atoms, detailed geometry of interactions, role of specific amino acids/base pairs, and positions of bound water molecules. ous-research.nomdpi.com |
Conclusion and Future Perspectives in Baumycin C2 Academic Research
Synthesis of Current Academic Knowledge on Baumycin C2
Academic understanding of this compound is primarily rooted in its identity as an intermediate in the biosynthetic pathway of daunorubicin (B1662515) and doxorubicin (B1662922), produced by the bacterium Streptomyces peucetius. nih.govnih.gov The defining structural feature of the baumycin family, including this compound, is an unusual acetal (B89532) moiety attached to the daunosamine (B1196630) sugar, which is absent in the final daunorubicin and doxorubicin structures. nih.govnih.gov The chemical structure of this compound was first elucidated in 1977, and it is identified in chemical databases by its molecular formula C28H31NO11. While the broader baumycin family is noted to possess "distinct, potent, and selective antibiotic and antiproliferative properties," specific and detailed research into the bioactivity of this compound remains limited in publicly accessible scientific literature. nih.gov
The biosynthesis of baumycins (B1196151) is a complex enzymatic process. Key genes within the doxorubicin (dox) gene cluster, such as dnmZ, play a crucial role. DnmZ, an amino sugar nitrososynthase, initiates a unique retro oxime-aldol reaction that is fundamental to the formation of the characteristic baumycin acetal structure. nih.gov Further genetic studies have implicated other genes, like dnrH and dnrX, in the conversion of daunorubicin and doxorubicin into baumycin-like compounds. nih.gov In fact, much of the research in this area has focused on the genetic manipulation of S. peucetius to decrease the production of baumycins in order to enhance the yield of the commercially valuable doxorubicin. nih.gov
Identification of Remaining Research Gaps and Challenges
Despite a foundational understanding of its origin and structure, significant gaps persist in the scientific knowledge base for this compound. The most prominent challenge is the profound lack of dedicated research into its specific biological effects. While the baumycin family is described as bioactive, the individual contribution and potential of this compound have not been systematically evaluated.
The following represent critical areas where research is needed:
Pharmacological Profiling: There is a scarcity of data on the cytotoxic, antimicrobial, and other biological activities of purified this compound.
Mechanism of Action: The specific molecular targets and cellular mechanisms through which this compound exerts any biological effects are unknown.
Comparative Studies: A direct comparison of the bioactivity of this compound with its better-known relatives, daunorubicin and doxorubicin, is absent from the literature.
Production Optimization: Research has been skewed towards eliminating baumycins rather than optimizing their production, leading to a lack of established methods for generating sufficient quantities of this compound for extensive research.
Directions for Future Scholarly Inquiry
To unlock the potential of this compound, future research should be directed towards filling the aforementioned gaps. A multi-pronged approach encompassing chemical synthesis, biosynthesis, and rigorous pharmacological evaluation is necessary.
Exploration of Undiscovered Natural and Synthetic this compound Analogues
The structural scaffold of this compound presents an opportunity for the generation of novel chemical entities with potentially enhanced or different biological activities.
Natural Analogue Discovery: Further investigation of Streptomyces peucetius and other actinomycetes under varied fermentation conditions may lead to the discovery of other naturally produced baumycin analogues.
Semi-synthesis and Total Synthesis: The development of synthetic routes to produce this compound and its derivatives would be a significant breakthrough. This would not only provide a reliable source of the compound for research but also enable the creation of a library of analogues with systematic modifications to the aglycone, the daunosamine sugar, and the unique acetal moiety. Structure-activity relationship (SAR) studies on such a library could identify key functional groups for bioactivity.
Development of Novel Biosynthetic Strategies for Production and Diversification
Leveraging the existing knowledge of the baumycin biosynthetic pathway can pave the way for innovative production strategies.
Metabolic Engineering: Instead of knocking out genes like dnrH and dnrX to increase doxorubicin yield, these genes could be overexpressed in S. peucetius to potentially increase the production of baumycins, including this compound. nih.govnih.gov Fine-tuning the expression of regulatory genes within the dox cluster could shift the metabolic flux towards the accumulation of specific baumycin intermediates.
Heterologous Expression: The entire baumycin biosynthetic gene cluster could be expressed in a heterologous host, a technique that has been successfully applied for other natural products. This approach could lead to higher yields and facilitate the engineering of the pathway to produce novel, "unnatural" baumycin analogues.
Deeper Elucidation of Cellular Signaling Pathways and Networks affected by this compound
A critical area for future research is to understand how this compound interacts with biological systems at the molecular level.
High-Throughput Screening: Initial studies should involve screening this compound against a panel of cancer cell lines to determine its cytotoxic profile.
Pathway Analysis: For cell lines where activity is observed, detailed molecular studies are required. Given the known mechanisms of other anthracyclines, initial investigations could focus on pathways related to DNA damage, apoptosis, and cell cycle regulation. For instance, the involvement of the ERKs/p53 signaling pathway, which is implicated in doxorubicin-induced apoptosis, could be explored. nih.gov Furthermore, the impact on major cancer-related signaling cascades such as the PI3K/Akt/mTOR pathway should be systematically investigated. mdpi.comtbzmed.ac.ir
Preclinical Research on Synergistic Interactions in Combination Therapies
The potential of this compound as part of a combination therapy is a promising yet completely unexplored avenue. Many natural products exhibit synergistic effects when combined with conventional chemotherapeutic agents, often enhancing efficacy and reducing side effects. nih.gov
Future preclinical studies should be designed to:
Identify Synergistic Partners: Screen this compound in combination with a range of existing anticancer drugs against various cancer cell lines to identify potential synergistic or additive interactions.
Investigate Mechanisms of Synergy: For any identified synergistic combinations, further research will be needed to elucidate the underlying molecular mechanisms. This could involve this compound inhibiting a resistance mechanism to the partner drug or targeting a parallel survival pathway.
The data from such preclinical studies would be essential to build a case for the further development of this compound as a potential therapeutic agent.
Q & A
Q. How should researchers disclose conflicting data on this compound’s cardiotoxicity in publications?
- Methodological Answer : Use the ARRIVE 2.0 guidelines for preclinical studies. Clearly state limitations in the Discussion section, and provide raw ECG data (QT interval measurements) in supplementary materials. Cite contradictory studies and propose mechanistic hypotheses (e.g., redox cycling vs. mitochondrial dysfunction) for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
